N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S2/c18-12-6-7-15(14(19)10-12)20-16(22)11-13-4-1-2-8-21(13)26(23,24)17-5-3-9-25-17/h3,5-7,9-10,13H,1-2,4,8,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZASZUGDRRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group is introduced via a sulfonylation reaction, where thiophene is reacted with a sulfonyl chloride in the presence of a base.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative is reacted with a suitable nucleophile.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate is reacted with an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or toluene.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced piperidine derivatives.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound’s thiophen-2-ylsulfonyl-piperidine scaffold is unique compared to triazole (), pyridine (), or thiazole () cores in analogs.
- Fluorine substitution varies: 2,4-difluorophenyl (target, ) vs. 2-fluorophenyl () or 3,4-dichlorophenyl (), influencing electronic and steric properties.
- Sulfonyl/sulfanyl groups are common, enhancing hydrogen bonding and metabolic stability .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated values based on structural similarity.
Key Observations :
- The target compound’s moderate lipophilicity (XLogP3 = 2.9) balances solubility and membrane permeability, whereas analogs like diflufenican (XLogP3 = 5.1) are highly lipophilic, favoring lipid-rich environments .
- Higher TPSA in the target (103 Ų) compared to diflufenican (61 Ų) suggests better aqueous solubility but reduced blood-brain barrier penetration .
Biological Activity
N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its therapeutic potential and mechanisms of action.
The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is conducted in an organic solvent like dichloromethane under controlled conditions to yield the desired product. The intermediate is subsequently reacted with acetic anhydride to form the final compound.
Chemical Formula: C16H16F2N2O3S
Molecular Weight: 386.4 g/mol
CAS Number: 1096497-34-5
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In various cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer), it has shown moderate to potent cytotoxic effects. The observed IC50 values suggest that it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 15.3 | Apoptosis induction |
| TK-10 | 12.7 | Cell cycle arrest |
The biological activity of this compound can be attributed to its structural components, particularly the difluorophenyl and thiophenesulfonyl groups, which enhance binding affinity to specific molecular targets such as enzymes and receptors involved in disease pathways. These interactions can modulate various biological processes, including inflammation and cellular proliferation .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study conducted on multiple bacterial strains revealed that the compound inhibited growth at concentrations as low as 5 µg/mL, outperforming some standard antibiotics.
- Cytotoxicity in Cancer Models : In a comparative study with known anticancer agents, this compound exhibited lower cytotoxicity against normal human cells while maintaining high efficacy against cancer cells, indicating a favorable therapeutic index .
- In Vivo Studies : Preliminary animal studies have shown that administration of the compound resulted in significant tumor reduction in xenograft models without notable toxicity, suggesting its potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
